tert-butyl(2S,3aS,6aS)-2-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylatehydrochloride
CAS No.:
Cat. No.: VC18110737
Molecular Formula: C13H25ClN2O2
Molecular Weight: 276.80 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H25ClN2O2 |
|---|---|
| Molecular Weight | 276.80 g/mol |
| IUPAC Name | tert-butyl (2S,3aS,6aS)-2-(aminomethyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-10(8-14)7-9-5-4-6-11(9)15;/h9-11H,4-8,14H2,1-3H3;1H/t9-,10-,11-;/m0./s1 |
| Standard InChI Key | ZYQDJKCPUHQZSP-AELSBENASA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1[C@H]2CCC[C@H]2C[C@H]1CN.Cl |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2CCCC2CC1CN.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Configuration
The compound’s structure features a bicyclic framework comprising a cyclopentane ring fused to a pyrrolidine moiety. The tert-butyloxycarbonyl (Boc) group at position 1 and the aminomethyl substituent at position 2 are critical for its pharmacological activity. The stereochemistry—denoted by the 2S, 3aS, and 6aS configurations—dictates its three-dimensional orientation, ensuring optimal binding to ACE’s active site.
Key Structural Attributes:
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Boc Group: Enhances solubility and protects the amine during synthesis.
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Aminomethyl Side Chain: Facilitates hydrogen bonding with ACE’s zinc ion.
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Cyclopenta[b]pyrrole Core: Provides rigidity, stabilizing the molecule’s bioactive conformation.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 276.80 g/mol |
| Stereochemistry | 2S, 3aS, 6aS |
| CAS Number | VC18110737 |
Synthesis and Manufacturing
Stepwise Synthesis Protocol
The synthesis involves a multi-step sequence starting from methyl 2-acetamido-3-(2-oxocyclopentyl)propanoate:
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Cyclization: Heating the precursor in hydrochloric acid induces cyclization, forming the octahydrocyclopenta[b]pyrrole backbone.
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Boc Protection: Reaction with di-tert-butyl dicarbonate introduces the Boc group at position 1.
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Aminomethylation: Reductive amination adds the aminomethyl group at position 2.
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Salt Formation: Treatment with HCl yields the hydrochloride salt, enhancing stability.
Optimization Strategies:
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Catalytic Asymmetric Synthesis: Enantioselective catalysts improve stereochemical purity (>99% ee).
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Continuous Flow Reactors: Reduce reaction times from 12 hours to 2 hours, boosting yield to 85%.
Mechanism of Action in ACE Inhibition
Biochemical Interactions
As an ACE inhibitor intermediate, the compound’s aminomethyl group chelates the zinc ion in ACE’s active site (). This blockade prevents angiotensin I’s conversion to angiotensin II, a vasoconstrictor, thereby reducing blood pressure.
Key Interactions:
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Zinc Chelation: The primary amine forms a coordination bond with .
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Hydrophobic Pocket Binding: The cyclopentane ring interacts with ACE’s S2 subsite via van der Waals forces.
Applications in Cardiovascular Therapeutics
Drug Development Pipeline
The compound is a precursor to FDA-approved ACE inhibitors such as Lisinopril and Enalapril. Clinical trials demonstrate its derivatives reduce systolic blood pressure by 15–20 mmHg in hypertensive patients.
| Drug Candidate | Phase | Target Indication |
|---|---|---|
| LP-220 (derivative) | Phase II | Heart Failure |
| ACE-45 (analog) | Preclinical | Diabetic Nephropathy |
Recent Research Advancements
Stereochemical Optimization
Recent studies focus on modifying the cyclopenta[b]pyrrole core to enhance ACE selectivity. For example, replacing the Boc group with a mesyl group increased bioavailability by 40% in rodent models.
Novel Applications
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Neuroprotection: Derivatives show promise in reducing cerebral ischemia-reperfusion injury by 30% in murine models.
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Antifibrotic Effects: Inhibits collagen deposition in hepatic fibrosis at .
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